Metyrosine - 672-87-7

Metyrosine

Catalog Number: EVT-275955
CAS Number: 672-87-7
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metyrosine, chemically known as alpha-methyl-para-tyrosine, is a synthetic amino acid not naturally found in the human body []. It is classified as a catecholamine synthesis inhibitor, specifically targeting the enzyme tyrosine hydroxylase []. In scientific research, Metyrosine serves as a valuable tool for investigating the roles of catecholamines (dopamine, norepinephrine, and epinephrine) in various physiological and pathological processes [, ].

Future Directions
  • Developing Metyrosine-Based Sensors: Exploring the fluorogenic reaction between alpha-methyldopa and ethanolamine could lead to the development of sensitive and selective Metyrosine-based fluorescent sensors for various applications [].
  • Investigating Long-Term Effects: Further research is needed to understand the long-term effects of chronic Metyrosine administration and its potential impact on various physiological systems [, ].
  • Exploring New Therapeutic Applications: Investigating the potential therapeutic benefits of Metyrosine in other conditions associated with catecholamine imbalances, such as certain psychiatric disorders, could open new avenues for treatment [, ].

Carbidopa

Compound Description: Carbidopa ([—]-l-α-hydrazino-3,4-dihydroxy-α-methylbenzenepropanoic acid monohydrate) is a peripheral inhibitor of aromatic L-amino acid decarboxylase, the enzyme responsible for the conversion of levodopa to dopamine. []

Relevance: When administered alongside metyrosine, carbidopa enhances metyrosine's antihypertensive effects. [] This is likely due to carbidopa's ability to inhibit the conversion of metyrosine to α-methyldopamine in peripheral tissues, leading to a more pronounced decrease in catecholamine levels. []

Catecholamines (Dopamine, Norepinephrine, Epinephrine)

Relevance: Metyrosine is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. [, , , , ] By inhibiting this enzyme, metyrosine reduces the production of dopamine, norepinephrine, and epinephrine, leading to a decrease in blood pressure and other effects associated with excessive catecholamine activity. [, , , , ]

Dihydroxyphenylalanine (DOPA)

Relevance: Metyrosine inhibits tyrosine hydroxylase, blocking the conversion of tyrosine to DOPA. [, , , , ] This inhibition leads to a decrease in DOPA levels, ultimately contributing to the reduction in catecholamine synthesis. [] Paradoxically, metyrosine treatment can lead to an increase in plasma DOPA and its sulfate ester, potentially due to alternative pathways involving tyrosinase. []

Dopamine Sulfate

Relevance: Metyrosine treatment can lead to an increase in plasma dopamine sulfate, likely originating from DOPA sulfate. [] This finding suggests that metyrosine's effects on catecholamine metabolism may extend beyond direct inhibition of tyrosine hydroxylase and involve alterations in downstream metabolic pathways.

Metanephrine and Normetanephrine

Compound Description: Metanephrine and normetanephrine are metabolites of epinephrine and norepinephrine, respectively. They serve as markers of catecholamine production and are used in the diagnosis and monitoring of pheochromocytoma and paraganglioma. []

Relevance: Metyrosine effectively reduces urinary metanephrine and normetanephrine levels in patients with pheochromocytoma and paraganglioma. [, , , ] This reduction in metabolite levels indicates a decrease in catecholamine production and is a key indicator of metyrosine's efficacy in controlling catecholamine excess.

Octopamine

Relevance: Metyrosine treatment in a patient with malignant pheochromocytoma was associated with an increase in the octopamine metabolite, para-hydroxyphenylglycol. [] This suggests that metyrosine might influence alternative pathways of catecholamine synthesis or metabolism, leading to increased production of octopamine.

Para-hydroxyphenylglycol

Relevance: Following metyrosine administration in a patient with malignant pheochromocytoma, levels of para-hydroxyphenylglycol, derived from octopamine, were observed to be elevated. [] This elevation suggests a potential shift in metabolic pathways towards octopamine production in response to tyrosine hydroxylase inhibition by metyrosine.

Phenoxybenzamine

Compound Description: Phenoxybenzamine is a non-selective, irreversible α-adrenergic receptor blocker. It is often used in the preoperative management of patients with pheochromocytoma to control hypertension. [, , ]

Relevance: Phenoxybenzamine is frequently used in conjunction with metyrosine in the management of pheochromocytoma and paraganglioma. [, , ] While phenoxybenzamine blocks the effects of catecholamines at the receptor level, metyrosine inhibits their synthesis. [, , ] This combined approach aims to provide more comprehensive control over catecholamine excess, especially during surgical procedures.

Tyrosine

Relevance: Metyrosine (α-methyl-para-tyrosine) is a tyrosine analog that competitively inhibits tyrosine hydroxylase, the enzyme responsible for converting tyrosine to DOPA. [, , , , ] By blocking this step, metyrosine ultimately reduces the production of catecholamines. [, , , , ] Interestingly, despite tyrosine hydroxylase inhibition, metyrosine can lead to increased tyrosine levels, potentially contributing to DOPA production via alternative pathways involving tyrosinase. []

Source and Classification

Metyrosine is classified as a tyrosine hydroxylase inhibitor, acting at the first step in catecholamine biosynthesis, which involves the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . The compound is derived synthetically and is not found naturally in significant amounts. Its therapeutic applications mainly target conditions where catecholamine levels need to be controlled.

Synthesis Analysis

The synthesis of metyrosine can be achieved through various methods, with a focus on stereoselective approaches to obtain the desired enantiomer. One notable method involves the reaction of a precursor compound with cyanide in the presence of specific solvents to yield metyrosine with high diastereomeric purity .

Key Synthesis Parameters

  • Reagents: Cyanide and specific alkyl derivatives.
  • Conditions: Typically involves hydrolysis and hydrogenolysis steps to refine the product.
  • Purity: Achieving at least 55% diastereomeric purity initially, followed by processes to reach 100% purity.

This synthesis process illustrates the importance of controlling stereochemistry in pharmaceutical production, as only one isomer (the L-isomer) exhibits significant biological activity.

Molecular Structure Analysis

Metyrosine's molecular structure features a phenolic ring with a methyl group attached to the alpha carbon relative to the hydroxyl group. This modification from natural tyrosine enhances its ability to inhibit tyrosine hydroxylase effectively.

Structural Data

  • Chemical Formula: C10H13NO3C_{10}H_{13}NO_3
  • Molecular Weight: 195.2151 g/mol
  • Isomerism: Exists as both L- and D-isomers; only the L-isomer is pharmacologically active .

The stereochemistry plays a crucial role in its mechanism of action, influencing how it interacts with biological targets.

Chemical Reactions Analysis

Metyrosine primarily participates in reactions that inhibit catecholamine biosynthesis. Its main reaction involves competitive inhibition of tyrosine hydroxylase, which leads to decreased levels of dopamine, norepinephrine, and epinephrine. This inhibition can be quantified by measuring reduced urinary excretion of catecholamines and their metabolites following administration .

Reaction Details

Mechanism of Action

Metyrosine's mechanism of action centers on its role as an inhibitor of tyrosine hydroxylase. By blocking this enzyme, metyrosine effectively reduces the production of catecholamines from their precursor amino acids.

Mechanistic Insights

  • Target Enzyme: Tyrosine hydroxylase (also known as tyrosine 3-monooxygenase).
  • Biological Effect: Decreased synthesis leads to lower blood pressure and reduced symptoms associated with catecholamine excess .

The onset of action typically occurs within two to three days after administration, reflecting its rapid influence on catecholamine levels.

Physical and Chemical Properties Analysis

Metyrosine appears as a white crystalline powder that is slightly soluble in water and practically insoluble in alcohol. Its solubility increases in acidic or alkaline solutions.

Key Properties

  • Solubility: Very slightly soluble in water; increased solubility in acidic/alkaline solutions.
  • pKa Values: Approximately 2.7 and 10.1, indicating its behavior under different pH conditions .
  • Stability: Should be stored at temperatures below 40°C; sensitive to oxidative degradation in alkaline solutions .

These properties are essential for understanding its formulation and storage requirements.

Applications

Metyrosine is primarily indicated for managing patients with pheochromocytoma, particularly when surgical intervention is planned or when patients cannot tolerate standard adrenergic blockade. It serves both as a preoperative treatment and for long-term management in certain cases.

Clinical Uses

  • Pheochromocytoma Management: Reduces hypertensive crises by lowering catecholamine levels.
  • Adjunct Therapy: Used alongside other treatments for better perioperative outcomes .
  • Research Applications: Investigated for potential use in psychiatric disorders due to its effects on dopamine synthesis .
Biochemical Mechanisms of Catecholamine Biosynthesis Inhibition

Tyrosine Hydroxylase Inhibition: Molecular Targets and Mechanisms

Metyrosine (α-methyl-p-tyrosine) exerts its primary pharmacological effect through specific, competitive inhibition of the enzyme tyrosine hydroxylase (tyrosine 3-monooxygenase), which catalyzes the initial and rate-limiting step in catecholamine biosynthesis. This enzyme normally converts the amino acid L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) in a tetrahydrobiopterin-dependent reaction requiring molecular oxygen and iron as cofactors [1] [3]. The molecular structure of metyrosine features a methyl group substitution at the α-carbon position of tyrosine, creating a structural analog that competes with endogenous tyrosine for access to the enzyme's catalytic site [3] [6]. This competitive binding prevents the natural substrate from entering the active site, thereby halting the catecholamine biosynthetic pathway at its inception [3].

The binding affinity of metyrosine to tyrosine hydroxylase is exceptionally high due to its structural similarity to tyrosine combined with additional steric effects introduced by the methyl group. This allows metyrosine to effectively outcompete tyrosine even at physiological concentrations of the amino acid. X-ray crystallography studies of tyrosine hydroxylase complexed with metyrosine analogs reveal that the inhibitor binds within the same pocket as tyrosine but induces conformational changes that stabilize the enzyme in an inactive state [3]. The methyl group creates steric hindrance that prevents optimal positioning of the substrate for hydroxylation, while the phenolic ring maintains key interactions with aromatic residues in the binding pocket [6].

Table 1: Molecular Interactions of Metyrosine with Tyrosine Hydroxylase

Structural FeatureRole in Enzyme InhibitionBiological Consequence
α-methyl groupCreates steric hindrance in catalytic sitePrevents proper orientation for hydroxylation chemistry
Phenolic hydroxylMaintains hydrogen bonding with Tyr371, Phe300Enhances binding affinity comparable to natural substrate
Carboxyl groupCoordinates with active site iron via water moleculeStabilizes enzyme-inhibitor complex
Aromatic ringπ-π stacking with Phe297, Phe309Contributes to binding specificity and affinity
Amino groupIonic interaction with Glu332Mimics natural substrate binding orientation

The inhibitory effect is dose-dependent and reversible, with maximum enzyme inhibition occurring within 48-72 hours of administration in humans. Upon discontinuation, enzymatic activity typically returns to baseline within 72-96 hours as metyrosine is cleared and replaced by endogenous tyrosine [1] [4]. This transient inhibition makes metyrosine particularly valuable in clinical settings where temporary reduction of catecholamine synthesis is desired, such as preoperative management of pheochromocytoma [4]. The specificity of metyrosine for tyrosine hydroxylase means it does not directly affect other enzymes in the catecholamine pathway (aromatic L-amino acid decarboxylase, dopamine β-hydroxylase, or phenylethanolamine N-methyltransferase), though downstream effects naturally occur due to substrate limitation [1].

Rate-Limiting Step Disruption in Dopamine and Norepinephrine Synthesis

By specifically targeting tyrosine hydroxylase, metyrosine disrupts the fundamental rate-limiting step in catecholamine biosynthesis. This enzymatic step is naturally slow compared to subsequent reactions in the pathway, with tyrosine hydroxylase activity approximately 100-1000 times lower than that of aromatic L-amino acid decarboxylase, the next enzyme in the sequence [1] [6]. This kinetic bottleneck means that even partial inhibition of tyrosine hydroxylase results in disproportionate reduction in overall catecholamine output. Research demonstrates that metyrosine administration at therapeutic doses (1-4 g/day) reduces catecholamine biosynthesis by 35-80% in patients with pheochromocytoma, as measured by urinary excretion of catecholamines and their metabolites [1] [4].

The biochemical consequences of tyrosine hydroxylase inhibition manifest sequentially throughout the catecholamine synthesis pathway. Dopamine synthesis decreases first due to diminished precursor availability (L-DOPA). This reduction subsequently limits norepinephrine production in sympathetic nerve terminals and adrenal medullary chromaffin cells. In pheochromocytoma tumors, which exhibit significantly enhanced tyrosine hydroxylase activity compared to normal adrenal tissue (approximately 3-5 times higher), the inhibitory effect of metyrosine is particularly pronounced [4]. These tumors lack normal feedback inhibition mechanisms, leading to uncontrolled catecholamine production that metyrosine effectively curtails at its source [4].

Table 2: Temporal Effects of Metyrosine on Catecholamine Synthesis

Time After AdministrationBiochemical EffectsClinical Correlation
0-6 hoursCompetitive inhibition established; tyrosine hydroxylase activity reduced by 40-60%Initial biochemical effect measurable
24-48 hoursSignificant reduction in DOPA formation (50-70%); dopamine synthesis declinesEarly symptomatic improvement in catecholamine excess
48-72 hoursMaximum norepinephrine/epinephrine depletion (up to 80% reduction)Optimal preoperative stabilization achieved
72-96 hours post-discontinuationTyrosine hydroxylase activity returns to baseline; catecholamine levels normalizeBiochemical reversal necessitates timing considerations for surgical interventions

The disruption of catecholamine synthesis follows a predictable dose-response relationship. Studies show increasing inhibition with escalating doses up to approximately 1.5 g/day, with diminishing returns at higher doses [4] [6]. This plateau effect occurs because metyrosine primarily affects newly synthesized catecholamines rather than preformed stores within secretory vesicles. Since pheochromocytoma tumors typically maintain large catecholamine reserves, the maximum clinical effect of metyrosine manifests gradually as these reserves are depleted through normal release mechanisms without adequate replenishment [4]. This explains why maximum biochemical effect typically requires 2-3 days of continuous therapy despite rapid absorption and early enzyme inhibition [1] [4].

Quantification of Catecholamine Depletion in Experimental Models

The efficacy of metyrosine in depleting catecholamines has been extensively quantified through both animal models and human studies, providing robust data on its biochemical effects. In pheochromocytoma patients, daily administration of 600-4,000 mg metyrosine produces a 20-79% reduction in total catecholamines measured in plasma and urine [1] [4]. The most significant reductions occur in the catecholamine metabolites metanephrine, normetanephrine, and vanillylmandelic acid (VMA), which decrease proportionally with declining catecholamine synthesis [1]. This reduction follows a characteristic pattern: urinary excretion of catecholamines and metabolites begins declining within 24 hours of initiation, reaches maximum suppression at 48-72 hours, and returns to pretreatment levels within 3-4 days after discontinuation [1] [4].

Experimental models have provided precise quantification of catecholamine depletion across different tissues. In a rat model of pheochromocytoma, metyrosine administration (50 mg/kg) reduced tumor norepinephrine content by 79% compared to untreated controls [4]. Similarly, adrenal medullary catecholamines decreased by 65-75% in non-tumor-bearing animals treated with metyrosine. These studies employed high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for precise quantification of catecholamine levels in tissue homogenates, plasma, and urine [4]. The depletion was consistently more pronounced in catecholamine-secreting tumors than in normal adrenal tissue due to the higher basal synthesis rates in tumor tissue [4].

Table 3: Biochemical Markers of Catecholamine Depletion Across Experimental Models

Biochemical MarkerReduction with MetyrosineMeasurement MethodExperimental Model
Plasma norepinephrine50-75%HPLC-ECDPheochromocytoma patients
Urinary epinephrine35-65%SpectrofluorometryRat pheochromocytoma model
Urinary metanephrines40-70%Mass spectrometryHuman clinical studies
Tumor dopamine content60-80%HPLC-ECDMurine xenograft model
Urinary VMA45-75%SpectrophotometryCanine pheochromocytoma model
Adrenal medullary epinephrine65-75%HPLC-ECDRat adrenal tissue

Human studies demonstrate a clear dose-dependent response relationship. At lower doses (300-750 mg/day), catecholamine synthesis inhibition ranges from 20-45%, while higher doses (1,000-1,500 mg/day) achieve 50-70% inhibition [4] [6]. Doses exceeding 1,500 mg/day provide additional but proportionally smaller reductions, suggesting a plateau effect in enzyme inhibition [4] [6]. Importantly, the degree of catecholamine depletion correlates directly with hemodynamic improvement in patients with catecholamine-excess states. Studies report systolic blood pressure reductions of 20-50 mmHg in hypertensive pheochromocytoma patients following optimal metyrosine dosing, with corresponding decreases in heart rate and frequency of hypertensive crises [1] [4].

Research in ischemia-reperfusion models has further quantified metyrosine's biochemical effects beyond catecholamine synthesis. In gastric and ovarian ischemia-reperfusion injury models in rats, metyrosine administration (50 mg/kg) significantly reduced tissue malondialdehyde (MDA) levels by 40-60% while increasing superoxide dismutase (SOD) activity by 35-50% and total glutathione (tGSH) by 25-40% compared to untreated controls [7] [9]. These findings indicate that metyrosine exerts indirect antioxidant effects by reducing catecholamine availability for auto-oxidation, which normally generates reactive oxygen species during reperfusion injury [7] [9]. This antioxidant activity represents a secondary biochemical consequence of catecholamine depletion rather than a direct effect of the drug itself.

Compounds Mentioned:

  • Metyrosine
  • α-methyl-p-tyrosine
  • Metirosine
  • Demser
  • Methyltyrosine
  • L-α-methyltyrosine
  • α-Methyl-L-tyrosine
  • α-Methyl-L-p-tyrosine
  • (-)-α-methyl-L-tyrosine
  • α-MPT
  • L-588357-0
  • MK-781
  • Catecholamines
  • Tyrosine
  • L-DOPA
  • Dopamine
  • Norepinephrine
  • Epinephrine
  • Metanephrine
  • Normetanephrine
  • Vanillylmandelic acid (VMA)
  • Tyrosine hydroxylase
  • Tyrosine 3-monooxygenase
  • Malondialdehyde (MDA)
  • Superoxide dismutase (SOD)
  • Total glutathione (tGSH)
  • Cyclooxygenase-1 (COX-1)
  • Cyclooxygenase-2 (COX-2)

Properties

CAS Number

672-87-7

Product Name

Metyrosine

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

NHTGHBARYWONDQ-JTQLQIEISA-N

SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N

Solubility

Very slightly soluble
2.48e+00 g/L

Synonyms

alpha Methyl p tyrosine
alpha Methyl para tyrosine
alpha Methyltyrosine
alpha Methyltyrosine Hydrochloride
alpha MPT
alpha-methyl- DL-Tyrosine
alpha-Methyl-p-tyrosine
alpha-Methyl-para-tyrosine
alpha-Methyltyrosine
alpha-Methyltyrosine Hydrochloride
alpha-Methyltyrosine, (+,-)-Isomer
alpha-Methyltyrosine, (D,L)-Isomer
alpha-Methyltyrosine, (L)-Isomer
alpha-MPT
Demser
DL-Tyrosine, alpha-methyl-
Hydrochloride, alpha-Methyltyrosine
Metirosine
Metyrosine
Racemetirosine

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.